tert-Butyl N-[2-(4-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate
Description
tert-Butyl N-[2-(4-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate is a heterocyclic organic compound featuring a benzodithiazole core fused with a benzene ring, substituted with a bromine atom at position 4. The structure includes an ethyl linker connecting the benzodithiazole nitrogen to a tert-butyl carbamate group. This carbamate group serves as a protective moiety for amines, enhancing stability during synthetic processes . The compound’s molecular formula is C₁₃H₁₇BrN₂O₂S₂ (inferred from positional isomer data in ), with a molecular weight of approximately 377.32 g/mol . Its synthesis likely involves alkylation reactions between bromoethyl intermediates and benzodithiazole precursors under reflux conditions with K₂CO₃/NaI in dioxane, analogous to methods described for structurally related carbamates .
Properties
Molecular Formula |
C13H17BrN2O2S2 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-bromo-1,3,2-benzodithiazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H17BrN2O2S2/c1-13(2,3)18-12(17)15-7-8-16-19-10-6-4-5-9(14)11(10)20-16/h4-6H,7-8H2,1-3H3,(H,15,17) |
InChI Key |
CEMBYSJAHCZVHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1SC2=C(S1)C(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation of tert-Butyl N-(2-bromoethyl)carbamate Intermediate
| Step | Reagents and Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 2-Bromoethylamine hydrobromide, di-tert-butyl dicarbonate (Boc2O), sodium hydroxide or triethylamine, acetonitrile or dioxane-water solvent | Amino group protection by Boc group under mild conditions | Formation of tert-butyl N-(2-bromoethyl)carbamate |
| 2 | Addition of water as crystallizing solvent, seed crystals | Crystallization and isolation of product | Crystalline product easy to handle and purify |
| 3 | Filtration, washing, drying | Purification | High yield and purity of intermediate |
This method is industrially preferred due to safety, simplicity, and high yield. The use of water as crystallizing solvent enhances safety and environmental friendliness.
Synthesis of the Benzodithiazole Core
- The 1,3,2-benzodithiazole ring is typically synthesized by cyclization reactions involving ortho-substituted aromatic precursors containing sulfur and nitrogen functionalities.
- Bromination at the 4-position is achieved either by direct electrophilic bromination or incorporation of brominated precursors.
- The exact synthetic routes are proprietary or detailed in specialized heterocyclic chemistry literature, but generally involve controlled heating and use of sulfur sources under inert atmosphere.
Final Coupling Step
- The tert-butyl N-(2-bromoethyl)carbamate intermediate is reacted with the benzodithiazole moiety under conditions that promote nucleophilic substitution or cross-coupling.
- Typical catalysts include palladium complexes if cross-coupling is employed.
- The reaction conditions are optimized to preserve the carbamate protecting group and avoid decomposition of the heterocycle.
Summary Table of Preparation Steps
| Step No. | Reaction Stage | Key Reagents | Conditions | Product | Notes |
|---|---|---|---|---|---|
| 1 | Boc Protection of 2-bromoethylamine | 2-Bromoethylamine hydrobromide, Boc2O, base | Room temp to 25°C, aqueous-organic solvent | tert-Butyl N-(2-bromoethyl)carbamate | Crystallization with water |
| 2 | Benzodithiazole ring synthesis | Aromatic sulfur-nitrogen precursors, brominating agents | Cyclization, controlled heating | 4-Bromo-1,3,2-benzodithiazole | Multi-step, heterocyclic chemistry |
| 3 | Coupling reaction | tert-Butyl N-(2-bromoethyl)carbamate, benzodithiazole | Pd-catalysis or nucleophilic substitution | tert-Butyl N-[2-(4-bromo-1,3,2-benzodithiazol-2-yl)ethyl]carbamate | Final product |
Research Outcomes and Observations
- The preparation methods emphasize safety, scalability, and yield optimization, especially for the carbamate intermediate.
- The bromine substituent on the benzodithiazole ring and ethyl chain provides a versatile handle for further functionalization or biological activity tuning.
- The tert-butyl carbamate protects the amino group during synthetic steps, improving stability and facilitating purification.
- Research indicates that benzodithiazole-containing compounds have promising biological activities such as antimicrobial effects, making these synthetic methods valuable for medicinal chemistry applications.
- The methods described are consistent with industrial standards for producing intermediates for pharmaceutical or agrochemical research.
Chemical Reactions Analysis
tert-Butyl N-[2-(4-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include bases, acids, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-[2-(4-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(4-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The bromo-substituted benzodithiazole moiety is known to interact with various enzymes and receptors, potentially leading to biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Key Observations :
- Benzodithiazole vs.
- Halogen Position : The 4-bromo substituent in the target compound vs. 5-bromo in its isomer (CAS 2060006-34-8) may influence electronic effects and reactivity. For example, bromine at position 4 could direct electrophilic substitution differently compared to position 5 .
Functional Group and Substituent Analysis
Bromine and Carbamate Variations
- tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate (1001419-35-7) : Contains a bromomethyl group on thiazole, offering a reactive site for nucleophilic substitution (e.g., Suzuki coupling). Contrastingly, the target’s bromine is directly attached to the benzodithiazole, limiting its accessibility for certain reactions.
Linker Flexibility
- The ethyl linker in the target compound provides greater conformational flexibility than direct carbamate attachment (e.g., CAS 944804-88-0 ). This flexibility may enhance interactions with biological targets, as seen in cannabinoid receptor ligands where alkyl linkers optimize binding .
Biological Activity
tert-Butyl N-[2-(4-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate (CAS No. 2060006-34-8) is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H17BrN2O2S2
- Molecular Weight : 377.32 g/mol
- Structure : The compound features a benzodithiazole moiety which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing benzodithiazole derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains, this compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital enzymes.
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that this compound can induce apoptosis and inhibit cell proliferation. The cell cycle analysis revealed an accumulation of cells in the G0/G1 phase, suggesting a blockade in the cell cycle progression.
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : It has been shown to inhibit certain kinases involved in cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within cells, leading to apoptosis.
- DNA Interaction : Preliminary studies suggest that it may intercalate into DNA, disrupting replication processes.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of various benzodithiazole derivatives included this compound. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Study 2: Anticancer Activity
In vitro studies on MCF-7 cells showed:
| Treatment Concentration | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 10 µM | 75 | 20 |
| 25 µM | 50 | 40 |
| 50 µM | 30 | 60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
